4-Chloro-3-({[(4-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid 4-Chloro-3-({[(4-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid
Brand Name: Vulcanchem
CAS No.: 532945-79-2
VCID: VC16703028
InChI: InChI=1S/C16H12Cl2N2O4S/c17-10-2-4-11(5-3-10)24-8-14(21)20-16(25)19-13-7-9(15(22)23)1-6-12(13)18/h1-7H,8H2,(H,22,23)(H2,19,20,21,25)
SMILES:
Molecular Formula: C16H12Cl2N2O4S
Molecular Weight: 399.2 g/mol

4-Chloro-3-({[(4-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid

CAS No.: 532945-79-2

Cat. No.: VC16703028

Molecular Formula: C16H12Cl2N2O4S

Molecular Weight: 399.2 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-({[(4-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid - 532945-79-2

Specification

CAS No. 532945-79-2
Molecular Formula C16H12Cl2N2O4S
Molecular Weight 399.2 g/mol
IUPAC Name 4-chloro-3-[[2-(4-chlorophenoxy)acetyl]carbamothioylamino]benzoic acid
Standard InChI InChI=1S/C16H12Cl2N2O4S/c17-10-2-4-11(5-3-10)24-8-14(21)20-16(25)19-13-7-9(15(22)23)1-6-12(13)18/h1-7H,8H2,(H,22,23)(H2,19,20,21,25)
Standard InChI Key AEHIGVQOTQRMBK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1OCC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)Cl

Introduction

General Approach

The synthesis of such a compound typically involves:

  • Chlorination: Introducing chlorine atoms into aromatic rings through electrophilic substitution.

  • Formation of Ether Linkage: Reacting phenols with alkyl halides or acyl halides under basic conditions.

  • Amide Bond Formation: Using coupling agents like carbodiimides (e.g., DCC or EDC) or phosphonic anhydrides (e.g., T3P) to link carboxylic acids and amines.

  • Thioamide Introduction: Incorporating sulfur into the molecule, often through thiourea derivatives or similar reagents.

Example Reaction Scheme

A possible synthetic route could involve:

  • Starting with 4-chlorobenzoic acid as the base structure.

  • Reacting it with 4-chlorophenoxyacetyl chloride to form an intermediate.

  • Introducing the thioamide functionality through a reaction with thiourea.

Potential Applications

Given its structural features, this compound may have applications in:

  • Pharmaceuticals:

    • The presence of aromatic rings, amide, and thioamide groups suggests potential bioactivity, such as antimicrobial or anticancer properties.

  • Agriculture:

    • Compounds with similar structures are often explored as herbicides or fungicides.

  • Materials Science:

    • The ability to form supramolecular assemblies due to hydrogen bonding and aromatic stacking interactions.

Analytical Characterization

To confirm its structure and purity, the following analytical techniques would be employed:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR to identify chemical shifts corresponding to functional groups.

  • Mass Spectrometry (MS):

    • Determination of molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Identification of characteristic functional group vibrations (e.g., C=O stretch for amides, S-H stretch for thioamides).

  • X-Ray Crystallography:

    • Structural determination if crystalline samples are available.

Biological Screening

If synthesized, the compound could be screened for:

  • Antimicrobial Activity:

    • Testing against Gram-positive and Gram-negative bacteria.

  • Anticancer Properties:

    • Evaluating cytotoxicity against cancer cell lines using assays like MTT or SRB.

  • Enzyme Inhibition Studies:

    • Investigating interactions with enzymes such as proteases or kinases.

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